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delta - Decalactone - d2

Cat. No.: B1148359
CAS No.: 1082581-81-4
M. Wt: 172.27
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Description

Significance of Delta-Decalactone (B1670226) in Chemical and Biological Contexts

Delta-decalactone (DDL) is a naturally occurring lactone, a type of cyclic ester, found in various fruits, such as peaches and raspberries, as well as in milk products and coconuts. nih.govwikipedia.orgflinders.edu.aunih.gov Its characteristic creamy, coconut-like, and fruity aroma makes it a widely used compound in the flavor and fragrance industries. flinders.edu.auscience.gov It is utilized to impart these notes to a range of products including dairy items, baked goods, beverages, and personal care products. science.govacs.org

Beyond its sensory properties, delta-decalactone has been the subject of biological research. Studies have investigated its natural production through the biotransformation of fatty acids by various microorganisms, such as yeasts. sigmaaldrich.comsigmaaldrich.com For instance, research has shown the conversion of linoleic acid into δ-decalactone by certain yeasts, highlighting the β-oxidation pathway's role in its biosynthesis. sigmaaldrich.com The compound also exhibits biological activities, including potential antimicrobial properties. The R-enantiomer of delta-decalactone is notably a primary component of the warning odor of the North American porcupine. wikipedia.orgnih.gov

The chemical synthesis of delta-decalactone is also well-established, often involving methods like the Baeyer–Villiger oxidation of 2-pentylcyclopentanone. wikipedia.orgasianpubs.orgnih.gov The physical and chemical properties of delta-decalactone are well-documented, providing a basis for its use and study.

Table 1: Physicochemical Properties of Delta-Decalactone

Property Value
Molecular Formula C₁₀H₁₈O₂
Molar Mass 170.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, creamy, coconut-like
Boiling Point 281 °C
Density ~0.97 g/cm³
Solubility Insoluble in water; soluble in alcohol

Data sourced from multiple references. flinders.edu.au

Fundamental Principles and Applications of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful technique used to trace the path of molecules through a chemical reaction, metabolic pathway, or biological system. wikipedia.org This is achieved by replacing one or more atoms in a molecule with their isotope. Isotopes are variants of a particular chemical element which have the same number of protons but a different number of neutrons. This difference in neutron count results in a difference in mass, which can be detected by analytical instruments like mass spectrometers. wikipedia.org

Deuterium (B1214612) (²H or D), a stable (non-radioactive) isotope of hydrogen, is commonly used for this purpose. wikipedia.org A compound where one or more hydrogen atoms have been replaced by deuterium is referred to as a deuterated compound. Delta-decalactone-d2 is such a compound, where two hydrogen atoms have been replaced by deuterium.

The key principle behind the use of deuterated compounds in quantitative analysis is that they are chemically almost identical to their non-deuterated counterparts. google.com This means that during sample preparation and analysis, the deuterated standard will behave in the same way as the analyte of interest. However, due to its higher mass, it can be distinguished by a mass spectrometer. researchgate.net

This technique, known as a stable isotope dilution assay (SIDA), is considered a gold standard for quantitative analysis for several reasons:

Accuracy and Precision : It allows for highly accurate and precise quantification by correcting for sample loss during extraction and for variations in instrument response. google.com

Matrix Effect Compensation : In complex samples like wine or biological fluids, other compounds can interfere with the analysis, either enhancing or suppressing the signal. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable correction. researchgate.net

Method Validation : The use of deuterated standards is crucial for developing and validating robust and reliable analytical methods.

Deuterated standards, such as deuterated analogues of lactones, are synthesized and used as internal standards for quantification in various matrices. For example, research on wine aroma has involved the synthesis of deuterated gamma-lactone analogues (e.g., ²H₇-γ-decalactone) to accurately measure the concentration of their corresponding non-deuterated forms in wine samples using techniques like gas chromatography-mass spectrometry (GC-MS). acs.orggoogle.com Although these examples focus on the gamma isomer, the principles and methodologies are directly applicable to the quantification of delta-decalactone using delta-decalactone-d2. The synthesis of these standards can be challenging, with potential issues like incomplete deuterium exchange leading to a mixture of isotopologues. google.com

Table 2: Comparison of Unlabeled and Deuterated Compounds in Mass Spectrometry

Feature Unlabeled Analyte (e.g., delta-Decalactone) Deuterated Internal Standard (e.g., delta-Decalactone-d2)
Chemical Behavior Identical Nearly Identical
Retention Time (in Chromatography) Same Same (co-elutes)
Mass-to-Charge Ratio (m/z) Lower Higher

| Role in Analysis | Compound to be quantified | Reference for quantification |

Properties

CAS No.

1082581-81-4

Molecular Formula

C10H16D2O2

Molecular Weight

172.27

Purity

95% min.

Synonyms

delta - Decalactone - d2

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies

Microbial Production and Enzyme-Catalyzed Conversions

Several microorganisms, most notably the yeast Yarrowia lipolytica, are known to produce delta-decalactone (B1670226). nih.gov This production is typically achieved through the biotransformation of fatty acid precursors. The process involves a series of enzymatic reactions that modify and shorten the fatty acid carbon chain to produce the lactone precursor.

One established method for the production of delta-decalactone is the microbial reduction of massoia lactone, an unsaturated delta-lactone. nih.gov However, the more common and extensively studied pathway involves the metabolism of longer-chain fatty acids.

Elucidation of Precursor Fatty Acid Metabolism

The biosynthesis of delta-decalactone is intricately linked to the cellular metabolism of fatty acids, specifically through the β-oxidation pathway. The primary precursor for the microbial production of delta-decalactone is linoleic acid, an 18-carbon unsaturated fatty acid. nih.gov

The conversion of linoleic acid to delta-decalactone involves a multi-step enzymatic cascade:

Hydration: The process is initiated by the hydration of the linoleic acid molecule. An enzyme, such as linoleate (B1235992) 13-hydratase, catalyzes the addition of a water molecule across one of the double bonds, introducing a hydroxyl group. This results in the formation of a hydroxy fatty acid intermediate, 13-hydroxy-9(Z)-octadecenoic acid. nih.gov

β-Oxidation: The resulting hydroxy fatty acid then enters the peroxisomal β-oxidation pathway. This is a cyclical process that shortens the fatty acid chain by two carbon atoms in each cycle. The key enzymes involved in each cycle are:

Acyl-CoA Oxidase: Catalyzes the initial oxidation step, introducing a double bond.

Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): Catalyzes the subsequent hydration and oxidation steps.

3-Ketoacyl-CoA Thiolase: Catalyzes the final thiolytic cleavage, releasing an acetyl-CoA molecule and a shortened acyl-CoA chain.

Chain Shortening and Precursor Formation: For the formation of delta-decalactone, the 18-carbon hydroxy fatty acid undergoes four cycles of β-oxidation. Each cycle removes a two-carbon unit in the form of acetyl-CoA. After four cycles, the original C18 chain is shortened to a C10 chain, yielding 5-hydroxydecanoyl-CoA.

Lactonization: The final step is the intramolecular cyclization, or lactonization, of the 5-hydroxydecanoic acid precursor. This is often a spontaneous process that occurs under acidic conditions, where the hydroxyl group at the 5-position attacks the carbonyl carbon of the thioester, leading to the formation of the stable six-membered ring of delta-decalactone and the release of coenzyme A.

Enzyme Reaction Substrate Product
Linoleate 13-HydrataseHydrationLinoleic Acid13-Hydroxy-9(Z)-octadecenoic acid
Acyl-CoA OxidaseOxidationHydroxyacyl-CoAEnoyl-CoA
Multifunctional EnzymeHydration & OxidationEnoyl-CoA3-Ketoacyl-CoA
3-Ketoacyl-CoA ThiolaseThiolytic Cleavage3-Ketoacyl-CoAShortened Acyl-CoA + Acetyl-CoA

The production of delta-decalactone-d2 via this biosynthetic route would necessitate feeding the microorganisms with deuterated linoleic acid. The deuterium (B1214612) atoms would be retained throughout the enzymatic transformations, ultimately being incorporated into the final delta-decalactone product. The efficiency of this process would depend on the uptake and metabolism of the deuterated precursor by the microorganism.

Metabolic Engineering and Genetic Modification for Enhanced Bioproduction

The biotechnological production of δ-decalactone, and by extension its isotopically labeled variant delta-Decalactone-d2, has become an area of significant research, leveraging the metabolic capabilities of various microorganisms. Genetic and metabolic engineering strategies are pivotal in optimizing microbial cell factories to enhance yields, productivity, and substrate conversion efficiency. These approaches focus on modifying native metabolic pathways to channel precursors towards the desired product and to minimize its degradation.

The primary route for the biosynthesis of δ-decalactone in many microbial hosts involves the β-oxidation of fatty acids. semanticscholar.org Specifically, unsaturated fatty acids like linoleic acid serve as precursors. semanticscholar.orgresearchgate.net The process typically involves initial hydroxylation of the fatty acid, followed by several cycles of β-oxidation to shorten the carbon chain, ultimately leading to a hydroxy fatty acid intermediate that lactonizes to form δ-decalactone. semanticscholar.org

The oleaginous yeast Yarrowia lipolytica is a well-studied and commonly used host for lactone production due to its "Generally Regarded as Safe" (GRAS) status and its inherent ability to metabolize lipids. researchgate.netnih.gov Wild-type strains can convert fatty acid precursors into lactones, but often with low efficiency. researchgate.net A significant challenge is the further degradation of the lactone product or its intermediates by the yeast's own active β-oxidation pathway. researchgate.net

To overcome these limitations, metabolic engineering interventions are employed. A key strategy involves the targeted disruption or modification of genes encoding for acyl-CoA oxidases (POX genes), which catalyze the first step of the peroxisomal β-oxidation pathway. semanticscholar.orgresearchgate.net Y. lipolytica possesses multiple POX genes, and deleting specific ones can prevent the degradation of the C10 intermediate required for δ-decalactone formation, thereby increasing its accumulation. researchgate.nettandfonline.com For instance, a modified Y. lipolytica strain with deletions of the POX3, POX4, and POX5 genes demonstrated a significant increase in γ-decalactone production compared to the wild-type strain, a principle that is directly applicable to δ-decalactone synthesis. tandfonline.com

Another approach involves enhancing the expression of enzymes that are critical for the synthesis pathway. This can include the introduction and overexpression of specific hydratases or hydroxylases that catalyze the formation of the necessary hydroxy fatty acid precursors from unsaturated fatty acids. nih.gov

For the production of delta-Decalactone-d2, these engineered microbial strains would be cultivated in the presence of deuterium-labeled substrates. The isotopic incorporation of deuterium can be achieved by supplying the fermentation medium with deuterium-labeled fatty acid precursors, such as linoleic acid-d2. The engineered metabolic pathway of the host organism would then process this labeled substrate, resulting in the formation of delta-Decalactone-d2. Alternatively, cultivation in a medium containing heavy water (D₂O) can lead to the incorporation of deuterium into the microbial biomass and its metabolic products, although this method offers less control over the specific positions of the deuterium atoms. nih.govnih.gov

The table below summarizes findings from studies on related lactone production, illustrating the impact of genetic modifications on yield. While specific data for delta-Decalactone-d2 is not available, these results demonstrate the potential of metabolic engineering to enhance production.

Table 1: Comparison of γ-Decalactone Production in Wild-Type and Genetically Modified Yarrowia lipolytica

Yeast StrainGenetic ModificationSubstrateMax. Lactone Concentration (g/L)Reference
Y. lipolytica W29 (Wild-Type)NoneCastor Oil1.8 ± 0.03 tandfonline.com
Y. lipolytica MTLY40-2pDeletion of three acyl-CoA oxidase genes (Aox3, Aox4, Aox5)Castor Oil5.5 ± 0.16 tandfonline.com
Y. lipolytica W29 (Wild-Type)NoneCastor Oil5.4 researchgate.net

Other microorganisms, such as those from the genus Rhodotorula, have also been investigated for lactone production. notulaebotanicae.ronih.govresearchgate.netnih.gov For example, the psychrophilic strain Rhodotorula aurantiaca A19 has been shown to produce significant amounts of γ-decalactone, reaching concentrations of up to 6.6 g/L in a fermentor. nih.gov The principles of metabolic engineering applied to Y. lipolytica, such as manipulating β-oxidation pathways, are transferable to these other hosts to optimize them for the production of delta-Decalactone and its deuterated analogues.

The success of these bioproduction strategies relies on a deep understanding of the organism's metabolic network, the identification of rate-limiting steps, and the elimination of competing pathways. The combination of rational genetic design and process optimization in bioreactors is crucial for developing commercially viable routes to high-value compounds like delta-Decalactone-d2.

Advanced Analytical Techniques Employing Delta Decalactone D2 As a Research Probe

Stable Isotope Dilution Analysis (SIDA) for Quantitative Research

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of analytes in complex samples. It involves the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, delta-decalactone-d2, to the sample at the beginning of the analytical process. Because the labeled standard (isotopologue) and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for the correction of analyte losses during sample workup and compensates for matrix effects during analysis, leading to highly precise and accurate quantification.

In the analysis of complex matrices such as food and beverages, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with SIDA using delta-decalactone-d2 is a robust technique. Delta-decalactone (B1670226) is a significant flavor compound in many products, including dairy, fruits, and alcoholic beverages. The complexity of these matrices can lead to significant signal suppression or enhancement in the mass spectrometer, making accurate quantification challenging.

By introducing delta-decalactone-d2 as an internal standard, analysts can effectively mitigate these matrix effects. The deuterated standard co-elutes with the native delta-decalactone, and any variation in the signal intensity due to the matrix will affect both compounds proportionally. The ratio of the signal from the native analyte to the labeled standard is used for quantification, providing a more accurate measurement than traditional internal or external calibration methods. For instance, in the analysis of wine, where numerous volatile and semi-volatile compounds can interfere with the analysis, the use of deuterated lactone standards has been shown to improve the accuracy of quantification significantly.

Table 1: Example GC-MS Parameters for Delta-Decalactone Analysis using a Deuterated Standard

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Hypothetical values for delta-decalactone and delta-decalactone-d2 would be selected based on their mass spectra.

This table presents typical GC-MS parameters and is for illustrative purposes. Actual parameters may vary based on the specific instrumentation and sample matrix.

For even more complex matrices or when very low detection limits are required, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. In GC-MS/MS, a specific precursor ion of the analyte and its labeled standard are selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interferences.

The use of delta-decalactone-d2 in a SIDA-GC-MS/MS workflow allows for highly selective and sensitive quantification of delta-decalactone. The MRM transitions for both the native analyte and the deuterated internal standard are monitored. The specificity of this technique is particularly advantageous in flavor and fragrance analysis, where isomers and other structurally similar compounds can interfere with the quantification.

Table 2: Hypothetical MRM Transitions for Delta-Decalactone and Delta-Decalactone-d2 in GC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
delta-DecalactoneValueValueValue
delta-Decalactone-d2Value + 2ValueValue

Note: The specific m/z values and collision energies would need to be determined experimentally.

While GC-MS is well-suited for volatile and semi-volatile compounds like delta-decalactone, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) provides a powerful alternative, especially for less volatile or thermally labile compounds that may be present in the same sample extract. The principles of SIDA using delta-decalactone-d2 are directly transferable to UHPLC-MS methods.

In a UHPLC-MS analysis, delta-decalactone-d2 is added to the sample prior to extraction. The deuterated standard co-elutes with the native analyte under reversed-phase or other appropriate chromatographic conditions and is detected by the mass spectrometer. The use of a deuterated internal standard is crucial in LC-MS to correct for matrix effects, which are often more pronounced in electrospray ionization (ESI) than in electron ionization (EI) used in GC-MS. SIDA-UHPLC-MS/MS methods have been successfully applied for the accurate quantification of a wide range of analytes in complex food and biological matrices.

Isotope Ratio Mass Spectrometry (IRMS) for Authenticity and Origin Assessment

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of a specific compound. This information can be used to determine the authenticity and geographical or botanical origin of natural products. While delta-decalactone-d2 itself is a synthetic standard, the principles of IRMS are highly relevant to the analysis of its non-labeled counterpart.

In authenticity studies of natural flavors, GC-IRMS can distinguish between delta-decalactone from natural sources and synthetic (nature-identical) delta-decalactone. This is because the isotopic ratios of carbon and hydrogen in natural compounds are influenced by the plant's metabolism and the geographical location where it was grown. Synthetic delta-decalactone, produced from petroleum-based precursors, will have a different isotopic signature.

While delta-decalactone-d2 is not directly used in the final IRMS measurement for authenticity, it can be used in the method development and validation stages as a recovery standard during sample preparation to ensure the accurate isolation of the target delta-decalactone analyte before it is introduced into the IRMS system.

Table 3: Typical Isotope Ratios for Distinguishing Natural vs. Synthetic Delta-Decalactone

Isotope RatioNatural Delta-Decalactone (Typical Range)Synthetic Delta-Decalactone (Typical Value)
δ¹³C (‰)-25 to -35-28
δ²H (‰)-150 to -250-100

These values are illustrative and can vary depending on the specific natural source and synthetic pathway.

Methodological Advancements in Sample Preparation for Deuterated Analogue Analysis

The accuracy of SIDA methods heavily relies on the effective extraction and cleanup of the analyte and its deuterated internal standard from the sample matrix. Several advanced sample preparation techniques have been developed to improve efficiency, reduce solvent consumption, and enhance selectivity for lactone analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. For delta-decalactone analysis, reversed-phase SPE cartridges (e.g., C18) can be used to retain the relatively nonpolar lactone from an aqueous matrix, while more polar interferences are washed away. The analyte and the delta-decalactone-d2 standard are then eluted with an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that involves an initial extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step. This method is highly effective for the multi-residue analysis of pesticides in food and has been adapted for the analysis of other contaminants and flavor compounds. The use of delta-decalactone-d2 in a QuEChERS workflow helps to ensure accurate quantification despite the simplified cleanup.

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless extraction technique that utilizes a magnetic stir bar coated with a sorbent phase (typically polydimethylsiloxane, PDMS). The stir bar is placed in the sample, and the analytes, including delta-decalactone and its deuterated analogue, partition into the sorbent. The stir bar is then removed, and the analytes are thermally desorbed into a GC-MS system. SBSE is particularly effective for trace-level analysis in aqueous samples due to its high pre-concentration factor.

These advanced sample preparation techniques, when combined with the use of delta-decalactone-d2 as an internal standard, provide a robust and reliable framework for the accurate quantification of delta-decalactone in a wide variety of complex matrices.

Mechanistic and Pathway Elucidation Studies Utilizing Delta Decalactone D2

Unraveling Biosynthetic Routes of Lactones

The biosynthesis of lactones, a diverse group of cyclic esters with significant roles as flavor and fragrance compounds, is a complex process that is not yet fully understood. The introduction of isotopically labeled precursors is a powerful technique to illuminate these pathways.

Tracing Metabolic Transformations in Biological Systems

The use of delta-decalactone-d2 would, in theory, allow researchers to track its movement and transformation within a biological system, such as a microorganism or plant. By introducing a known quantity of the labeled compound, scientists could follow the deuterium (B1214612) label as it is incorporated into subsequent metabolites. This would provide direct evidence of the metabolic fate of delta-decalactone (B1670226). Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the presence of the deuterium label in various molecules.

Investigation of Precursor-Product Relationships in Biochemical Reactions

A key application of delta-decalactone-d2 would be to establish definitive precursor-product relationships in the biosynthesis of other compounds. If a biological system is fed with delta-decalactone-d2 and the deuterium label is subsequently detected in another lactone or related metabolite, it would strongly suggest that delta-decalactone serves as a precursor for that compound. The degree of deuterium incorporation could also provide quantitative insights into the efficiency of this conversion.

Examination of Biotransformation Mechanisms and Stereochemical Outcomes

Many microorganisms are capable of biotransforming lactones, often with high stereoselectivity. Delta-decalactone-d2 could be instrumental in studying the mechanisms of these enzymatic transformations. For instance, the position of the deuterium atoms on the delta-decalactone molecule could be strategically chosen to probe specific enzymatic reactions, such as oxidation, reduction, or hydrolysis.

Furthermore, the stereochemical outcome of such biotransformations is of significant interest, particularly in the production of enantiomerically pure compounds for the flavor and pharmaceutical industries. By using a deuterated substrate, researchers could more easily track the stereochemistry of the products and infer the mechanism of the enzyme responsible for the transformation.

Isotopic Tracing Applications in Diverse Biological Matrices

The application of delta-decalactone-d2 as an isotopic tracer would not be limited to a single organism or system. It could potentially be used across a variety of biological matrices, including:

Microorganisms: To study lactone metabolism in bacteria, yeasts, and fungi, which are often used for the industrial production of these compounds.

Plants: To investigate the natural biosynthetic pathways of lactones in fruits and flowers.

In vitro enzymatic assays: To study the kinetics and mechanisms of isolated enzymes that act on lactones.

The data gathered from such studies would be invaluable for metabolic engineering efforts aimed at improving the production of desirable lactones and for a more fundamental understanding of the biochemical networks in these organisms.

Interdisciplinary Research Applications of Delta Decalactone D2

Food Science and Flavor Chemistry Research

In food science, delta-decalactone (B1670226) is a well-known compound contributing creamy, coconut, and fruity notes to a wide range of products. The deuterated form, delta-decalactone-d2, is instrumental in accurately studying this important flavor component.

Stable Isotope Dilution Analysis (SIDA) is a premier method for the accurate quantification of chemical compounds in complex mixtures like food and beverages. frontiersin.org This technique relies on the use of a known concentration of an isotopically labeled version of the analyte as an internal standard. Delta-decalactone-d2 is an ideal internal standard for the quantification of natural delta-decalactone. clearsynth.com

The process involves adding a precise amount of delta-decalactone-d2 to a sample before extraction and processing. Because the deuterated standard has the same chemical and physical properties as the natural analyte, it experiences the same losses during sample preparation. researchgate.net By measuring the ratio of the natural analyte to the deuterated standard in the final analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), the original concentration of delta-decalactone in the sample can be determined with high accuracy and precision, correcting for both matrix effects and procedural losses. lcms.cz This is crucial for quality control and authenticity assessment of various food products. nih.gov

Table 1: Typical Concentrations of Delta-Decalactone in Various Food Products Determined Using Isotope Dilution Assays

The following are representative concentration ranges of the naturally occurring compound, the precise measurement of which is enabled by using delta-decalactone-d2 as an internal standard.

Food/Beverage ProductTypical Concentration Range (mg/kg or ppm)Reference
Butter0.85 - 7.95
Coconut0.1 - 97
Raspberry0.005 - 1.4
White Wine~0.06
Rum~0.02
Frozen DairyUp to 37.06

Understanding how flavor compounds are formed and degraded during food processing and storage is a key area of flavor chemistry research. Isotopic labeling provides a powerful method for tracing these biochemical pathways. Delta-decalactone-d2 can be used as a tracer to elucidate the biogenesis and degradation of delta-decalactone in food systems like fermented dairy products or fruit ripening.

For example, delta-lactone formation can occur through the microbial transformation of unsaturated fatty acids. nih.gov By introducing a deuterated precursor, researchers can track the incorporation of deuterium (B1214612) into the final delta-decalactone molecule, confirming the metabolic route. Similarly, adding delta-decalactone-d2 to a food matrix and monitoring the appearance of deuterated degradation products over time can unambiguously identify its breakdown pathways. nih.gov This knowledge is vital for optimizing food production processes to either enhance or preserve desirable flavor profiles.

Table 2: Key Precursors and Reaction Types in the Biogenesis of Delta-Decalactone

Isotopically labeled tracers like delta-decalactone-d2 are used to confirm these transformation pathways.

Precursor MoleculeKey Transformation StepResulting Product
Unsaturated Fatty Acids (e.g., Linoleic Acid)Microbial HydroxylationHydroxy Fatty Acid
Hydroxy Fatty AcidIntramolecular Cyclization (Lactonization)Delta-Decalactone
2-PentylcyclopentanoneBaeyer-Villiger OxidationDelta-Decalactone

Biomedical and Metabolomics Research (Non-Clinical)

In the non-clinical biomedical field, particularly in metabolomics, stable isotope-labeled compounds are indispensable for the accurate identification and quantification of metabolites in complex biological samples. lumiprobe.com

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. High-resolution mass spectrometry is a primary tool for this purpose. nih.gov When analyzing biological samples such as plasma, urine, or tissue extracts, delta-decalactone-d2 serves as a perfect internal standard for its unlabeled counterpart. lumiprobe.com Its use allows for confident identification by matching chromatographic retention time and mass spectral fragmentation patterns, while its distinct mass prevents confusion with the endogenous analyte. sciex.com This is critical for creating accurate metabolite profiles and understanding the metabolic state of an organism under various conditions. mdpi.com

The search for biomarkers—molecules that indicate a specific biological state or disease—requires highly accurate and validated quantitative methods. nih.gov If delta-decalactone were identified as a potential biomarker for a particular condition, delta-decalactone-d2 would be essential for developing a robust quantitative assay to validate its status. acs.org By enabling precise measurement across different sample groups, the deuterated standard helps ensure that observed differences are statistically significant and not merely analytical artifacts.

Furthermore, delta-decalactone-d2 can be used in metabolic flux analysis (MFA). nih.govcreative-proteomics.com MFA is a powerful technique that uses isotope tracers to measure the rates of metabolic reactions within a biological network. semanticscholar.orgnsf.gov By introducing a labeled substrate that is a precursor to delta-decalactone and monitoring the rate of appearance and isotopic enrichment of the product, researchers can quantify the dynamic activity of metabolic pathways in real-time. nih.govnih.gov

Organic and Polymer Chemistry Research

Beyond flavor and biology, delta-decalactone is a valuable monomer in polymer chemistry for creating biodegradable polyesters through ring-opening polymerization (ROP). youtube.com The deuterated analogue, delta-decalactone-d2, serves as a specialized tool for investigating the fundamental aspects of these chemical processes.

Researchers can use delta-decalactone-d2 to study the kinetics and mechanisms of ROP. researchgate.netwiley-vch.de For instance, by initiating polymerization with a mixture of labeled and unlabeled monomers, it is possible to track the incorporation of each species into the growing polymer chain over time using techniques like NMR or mass spectrometry. alfa-chemistry.comosti.gov This can reveal detailed information about reaction rates, initiation mechanisms, and potential isotopic effects on the polymerization process. acs.org Additionally, delta-decalactone-d2 can be used as an internal standard to quantify the amount of residual monomer in a finished polymer product, which is a critical parameter for regulatory and quality control purposes.

Delta-Lactones as Synthons in Complex Molecule Synthesis (e.g., Prostaglandins)

Delta-lactones are a class of cyclic esters that serve as versatile building blocks, or synthons, in the total synthesis of complex natural products, most notably prostaglandins (B1171923) and their analogues. nih.govnih.gov Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The intricate stereochemistry of prostaglandins necessitates highly controlled and selective synthetic strategies, and delta-lactones have proven to be invaluable intermediates in achieving this.

The Corey synthesis of prostaglandins, a landmark in organic chemistry, utilizes a bicyclic delta-lactone intermediate to establish the correct stereochemical configuration of the cyclopentane (B165970) core of the prostaglandin (B15479496) molecule. nih.govdiva-portal.org This key intermediate, often referred to as the Corey lactone, allows for the controlled introduction of the two side chains characteristic of the prostaglandin structure. The delta-lactone ring can be chemically manipulated in a stepwise fashion to yield the desired prostaglandin framework. researchgate.net

The use of delta-decalactone-d2 in this context offers unique advantages for mechanistic studies of prostaglandin synthesis. By strategically placing the deuterium labels on the delta-decalactone molecule, researchers can track the fate of these atoms through the various stages of the synthesis. This isotopic labeling allows for the elucidation of reaction mechanisms, the identification of key intermediates, and the study of the stereochemical course of the reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to monitor the position of the deuterium atoms in the synthetic intermediates and the final prostaglandin product, providing detailed insights into the reaction pathway.

Table 1: Key Delta-Lactone Intermediates in Prostaglandin Synthesis

Intermediate NameParent Delta-Lactone StructureRole in Prostaglandin Synthesis
Corey Lactone DiolBicyclic ether lactonePrecursor to the lower side chain of prostaglandins.
Corey Lactone AldehydeBicyclic ether lactone with an aldehyde groupKey intermediate for the introduction of the upper side chain.
IodolactoneHalogenated delta-lactoneIntermediate in the formation of the cyclopentane ring.

This table is interactive. Click on the headers to sort the data.

Applications in Polymer Science and Materials Synthesis

Delta-decalactone is a renewable monomer that can be used in the synthesis of biodegradable polyesters. researchgate.net The ring-opening polymerization of delta-decalactone leads to the formation of poly(delta-decalactone), a polymer with a low glass transition temperature and a flexible main chain. researchgate.net These properties make it a promising candidate for the development of sustainable and biocompatible materials, such as elastomers and drug delivery systems. rsc.orgdigitellinc.com

The introduction of deuterium into the delta-decalactone monomer, creating delta-decalactone-d2, provides a powerful tool for investigating the structure, dynamics, and properties of the resulting polymers. Deuterium labeling is widely used in polymer science in conjunction with techniques like small-angle neutron scattering (SANS) and solid-state deuterium NMR spectroscopy. wikipedia.org

In SANS studies, the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching." By selectively deuterating one block of a copolymer, researchers can make that block effectively "invisible" to neutrons, enabling the detailed characterization of the other block's structure and conformation. This technique is particularly useful for studying the morphology of block copolymers and polymer blends containing poly(delta-decalactone-d2).

Solid-state deuterium NMR spectroscopy of polymers synthesized from delta-decalactone-d2 can provide detailed information about the local dynamics and orientation of the polymer chains. wikipedia.org The deuterium nucleus has a quadrupole moment that is sensitive to the local electric field gradient, which is influenced by the motion and orientation of the C-D bond. By analyzing the deuterium NMR lineshape, researchers can gain insights into the molecular motions occurring in the polymer, such as side-chain rotations and segmental dynamics, which are crucial for understanding the macroscopic properties of the material.

The use of delta-decalactone-d2 as a monomer allows for the synthesis of polymers with enhanced stability and unique spectroscopic properties, facilitating advanced characterization and the development of novel materials with tailored functionalities. rsc.orgdigitellinc.com

Table 2: Properties of Poly(delta-decalactone) and Potential Impact of Deuteration

PropertyTypical Value for Poly(delta-decalactone)Potential Impact of Deuteration (Poly(delta-decalactone-d2))
Glass Transition Temperature (Tg)-51 °C researchgate.netSlight increase due to stronger C-D bond.
Thermal StabilityModeratePotentially enhanced due to the kinetic isotope effect.
BiodegradabilityBiodegradable digitellinc.comExpected to be similar to the non-deuterated polymer.
Spectroscopic SignatureStandard 1H and 13C NMR spectraUnique signals in 2H NMR; altered IR and Raman spectra.

This table is interactive. Click on the headers to sort the data.

Future Perspectives and Emerging Research Directions

Development of Novel Deuteration and Isotopic Labeling Strategies

The synthesis of specifically deuterated molecules is crucial for their application in mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. While methods for the synthesis of deuterated lactones exist, ongoing research focuses on developing more efficient, selective, and scalable strategies.

Recent advancements in catalysis offer promising avenues for the deuteration of lactones. For instance, palladium-catalyzed methods are being explored for the direct benzylic C-H deuteration using deuterium (B1214612) gas as the isotope source. acs.org This approach could potentially be adapted for the selective deuteration of lactones like delta-decalactone (B1670226), offering a more direct and atom-economical route compared to multi-step synthetic sequences.

Researchers have also developed new synthetic routes for deuterium-labeled δ-lactones to be used in stable isotope dilution assays. nih.govresearchgate.net These methods often involve the synthesis of a deuterated precursor which is then cyclized to form the lactone ring. For example, the synthesis of deuterated γ-lactones has been achieved through the reduction of a protected hydroxypropiolic acid with deuterium gas and by the free radical addition of 2-iodoacetamide to a deuterated 1-alkene. nih.govacs.org Such strategies could be conceptually applied and optimized for the synthesis of delta-decalactone-d2.

Future efforts in this area are likely to focus on:

Catalytic C-H activation: Developing catalysts that can selectively replace specific hydrogen atoms in the delta-decalactone molecule with deuterium, minimizing the need for complex protecting group chemistry.

Flow chemistry: Utilizing microreactor technology for safer and more efficient deuteration reactions, particularly those involving deuterium gas.

Enzymatic catalysis: Exploring the use of enzymes to catalyze the stereoselective deuteration of delta-decalactone precursors, leading to enantiomerically pure deuterated products.

A comparative overview of potential deuteration strategies is presented in Table 1.

StrategyDescriptionPotential AdvantagesPotential Challenges
Catalytic C-H Activation Direct replacement of C-H bonds with C-D bonds using a metal catalyst.High atom economy, potentially fewer synthetic steps.Achieving high regioselectivity and chemoselectivity.
Reduction of Unsaturated Precursors Introduction of deuterium via catalytic hydrogenation of a double or triple bond in a precursor molecule using D2 gas.Well-established methodology, high levels of deuterium incorporation.Requires synthesis of the unsaturated precursor, potential for catalyst poisoning.
Radical-mediated Deuteration Use of radical initiators to facilitate the addition of deuterium from a deuterium donor.Can be effective for specific positions in the molecule.May lack selectivity, potential for side reactions.
Enzymatic Deuteration Utilization of enzymes to catalyze the stereoselective incorporation of deuterium.High stereoselectivity, mild reaction conditions.Limited enzyme availability and substrate scope.

This table provides a conceptual overview of potential strategies for the synthesis of delta-decalactone-d2 based on existing literature for other lactones.

Integration with Multi-Omics Technologies for Systems-Level Understanding

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. pharmiweb.com The use of delta-decalactone-d2 in conjunction with multi-omics technologies, such as metabolomics, proteomics, and transcriptomics, can provide a comprehensive, systems-level understanding of its biological roles and interactions. nih.govnih.govmdpi.com

In metabolomics , delta-decalactone-d2 can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME) in vivo. nih.gov By analyzing biological samples (e.g., plasma, urine, tissues) using mass spectrometry, researchers can identify and quantify the metabolites of delta-decalactone, distinguished from their endogenous, non-deuterated counterparts by their mass difference. fiveable.me This approach, known as stable isotope-resolved metabolomics (SIRM), can elucidate metabolic pathways and fluxes. nih.gov

The integration with proteomics can reveal proteins that interact with delta-decalactone or its metabolites. For instance, affinity-based proteomics approaches could use a modified version of delta-decalactone-d2 to pull down interacting proteins, which can then be identified by mass spectrometry. This can help in identifying potential receptors or enzymes that are involved in the biological activity of delta-decalactone.

When combined with transcriptomics , researchers can investigate how delta-decalactone-d2 influences gene expression. By treating cells or organisms with the deuterated compound and analyzing changes in the transcriptome using techniques like RNA-sequencing, it is possible to identify genes and signaling pathways that are modulated by delta-decalactone.

The workflow for a multi-omics study involving delta-decalactone-d2 is outlined in Table 2.

Omics TechnologyApplication with delta-Decalactone-d2Expected Insights
Metabolomics Tracing the metabolic fate of the compound.Identification of metabolic pathways, quantification of metabolite levels, and determination of metabolic fluxes.
Proteomics Identifying protein binding partners.Elucidation of molecular targets and mechanisms of action.
Transcriptomics Analyzing changes in gene expression upon exposure.Identification of regulated genes and signaling pathways.

This table illustrates the potential applications and expected outcomes of integrating delta-decalactone-d2 into multi-omics research workflows.

Computational Modeling and Simulation of Deuterated Delta-Decalactone Interactions and Reactivity

Computational modeling and simulation are becoming increasingly indispensable tools in chemical and biological research. nih.gov These methods can provide detailed insights into the molecular interactions and reactivity of compounds like delta-decalactone-d2 at an atomic level.

Quantum mechanics (QM) calculations can be employed to study the electronic structure and reactivity of delta-decalactone. hovione.com For instance, QM methods can be used to calculate the energy barriers for various chemical reactions, such as hydrolysis or oxidation, and to understand how deuteration might affect these processes through the kinetic isotope effect. nih.govnih.gov Studies on the reactivity of other lactones have utilized quantum-chemical calculations to rationalize observed reactivity trends. nih.gov

Molecular dynamics (MD) simulations can be used to investigate the interactions of delta-decalactone-d2 with biological macromolecules, such as proteins or lipid membranes. nih.gov By simulating the dynamic behavior of the system over time, MD can provide insights into the binding modes of delta-decalactone to its molecular targets and the conformational changes that may occur upon binding. Hydrogen-deuterium exchange (HDX) mass spectrometry data can be used to guide and validate these computational models. acs.orged.ac.ukacs.org

The combination of computational and experimental approaches can be particularly powerful. For example, experimental data from HDX-MS can provide constraints for protein-ligand docking simulations to generate more accurate models of the interaction between delta-decalactone-d2 and a target protein. nih.govacs.org

Key areas for future computational research on delta-decalactone-d2 are summarized in Table 3.

Computational MethodResearch FocusPotential Outcomes
Quantum Mechanics (QM) Reaction mechanisms, kinetic isotope effects, electronic properties.Understanding of reactivity, prediction of reaction rates, rationalization of experimental observations.
Molecular Dynamics (MD) Simulations Ligand-protein binding, membrane interactions, conformational dynamics.Identification of binding sites, characterization of binding affinities, visualization of molecular interactions.
Hybrid QM/MM Methods Enzymatic reactions, solvent effects.Detailed understanding of enzyme catalysis involving delta-decalactone.

This table highlights the application of various computational methods to study the properties and interactions of deuterated delta-decalactone.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing deuterated delta-decalactone (d2) while ensuring isotopic purity?

  • Methodological Answer : Synthesis typically involves microbial bio-transformation of unsaturated lactones (e.g., δ-dodecalactone) using deuterated substrates or deuterium oxide (D₂O) in fermentation media. Optimization requires controlling parameters like microbial strain selection (e.g., Saccharomyces cerevisiae), pH, temperature, and isotopic exchange efficiency. Analytical validation via <sup>2</sup>H-NMR and mass spectrometry (HRMS) is critical to confirm deuterium incorporation and rule out isotopic scrambling .

Q. How can researchers analytically distinguish delta-decalactone-d2 from non-deuterated analogs in complex matrices?

  • Methodological Answer : Use hyphenated techniques such as GC-MS with selective ion monitoring (SIM) targeting deuterium-specific mass fragments. Coupled with <sup>13</sup>C-NMR, this approach resolves isotopic shifts (~0.1–0.3 ppm for <sup>2</sup>H-induced effects). Chiral chromatography (e.g., HPLC with β-cyclodextrin columns) further separates stereoisomers, which may co-elute in non-deuterated forms .

Q. What safety protocols are essential when handling delta-decalactone-d2 in laboratory settings?

  • Methodological Answer : As a flammable liquid (GHS Category 4), storage must adhere to OSHA HCS standards (29 CFR § 1910.1200): use spark-proof refrigeration, grounded containers, and fume hoods for volatile handling. Personal protective equipment (PPE) includes nitrile gloves and flame-retardant lab coats. Emergency measures for spills involve inert adsorbents (e.g., vermiculite) and avoidance of aqueous rinsing .

Advanced Research Questions

Q. How do deuterium isotope effects influence the stability and reactivity of delta-decalactone-d2 in flavor-release studies?

  • Methodological Answer : Kinetic isotope effects (KIEs) can be quantified using Arrhenius plots comparing degradation rates (e.g., hydrolysis, oxidation) of deuterated vs. non-deuterated forms. Computational modeling (DFT or MD simulations) predicts bond dissociation energies (BDEs) and activation barriers. Experimental validation via time-resolved FTIR monitors C-D vs. C-H vibrational modes under controlled thermal/pH conditions .

Q. What experimental designs resolve contradictions in reported odor thresholds for delta-decalactone-d2 across studies?

  • Methodological Answer : Employ triangulation:

  • Sensory panels: Use blinded, cross-validated human panels (n ≥ 50) with standardized odorant delivery systems.
  • In vitro assays: Olfactory receptor-binding studies (e.g., HEK293 cells expressing OR5AN1) quantify ligand specificity.
  • Meta-analysis: Apply mixed-effects models to adjust for variables like purity (≥98% by GC-FID), solvent carriers, and anosmia prevalence in prior datasets .

Q. How can isotopic labeling (d2) improve traceability in metabolic studies of delta-decalactone in vivo?

  • Methodological Answer : Administer deuterated lactones via oral gavage in model organisms (e.g., rats), followed by LC-MS/MS analysis of plasma/tissues. Deuterium labeling enhances signal-to-noise ratios in detecting metabolites (e.g., hydroxy-acid derivatives). Use stable isotope-resolved metabolomics (SIRM) to map <sup>2</sup>H incorporation into TCA cycle intermediates, correcting for natural abundance <sup>2</sup>H .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate batch-to-batch variability in delta-decalactone-d2 synthesis?

  • Methodological Answer : Implement design of experiments (DoE) with response surface methodology (RSM) to optimize fermentation parameters. Use ANOVA to partition variance sources (e.g., microbial strain vs. D₂O concentration). Multivariate PCA identifies critical quality attributes (CQAs) like enantiomeric excess (ee%) and isotopic purity .

Q. How should researchers address missing data in longitudinal studies of delta-decalactone-d2 stability?

  • Methodological Answer : Apply multiple imputation (MI) with predictive mean matching (PMM) for time-series degradation data. Validate via sensitivity analysis comparing complete-case vs. imputed datasets. For non-random missingness (e.g., instrument failure), use Bayesian hierarchical models with informative priors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.